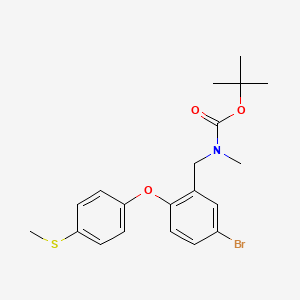

![molecular formula C10H8ClNO4S2 B2709022 3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid CAS No. 924065-08-7](/img/structure/B2709022.png)

3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid is a chemical compound used for proteomics research . Its molecular formula is C10H8ClNO4S2 .

Synthesis Analysis

The synthesis of this compound might involve Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties tailored for application under specific coupling conditions .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve protodeboronation of alkyl boronic esters . Protodeboronation is a process where boronic esters, which are highly valuable building blocks in organic synthesis, are converted to other compounds .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid:

Proteomics Research

3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid is utilized in proteomics research, which involves the large-scale study of proteins, particularly their structures and functions. This compound can be used as a reagent to modify proteins, aiding in the identification and quantification of proteins in complex biological samples .

Drug Development

In drug development, this compound serves as a potential lead compound or intermediate in the synthesis of new pharmaceuticals. Its unique chemical structure allows for the exploration of new therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors .

Biochemical Assays

This compound is employed in various biochemical assays to study enzyme activities and interactions. It can act as a substrate or inhibitor in these assays, providing insights into enzyme kinetics and mechanisms, which are crucial for understanding metabolic pathways and disease processes .

Chemical Biology

In chemical biology, 3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid is used to probe biological systems. It can be used to label or modify biomolecules, allowing researchers to track and study the behavior of these molecules within cells and tissues .

Organic Synthesis

This compound is valuable in organic synthesis as a building block for the construction of more complex molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in the synthesis of diverse organic compounds .

Material Science

In material science, this compound can be used to develop new materials with specific properties. For example, it can be incorporated into polymers or other materials to enhance their chemical or physical properties, such as stability, conductivity, or reactivity .

Environmental Chemistry

Environmental chemists use this compound to study the degradation and interaction of chemicals in the environment. It can serve as a model compound to understand the behavior of similar structures in soil, water, and air, helping to assess environmental impact and develop remediation strategies .

Analytical Chemistry

In analytical chemistry, 3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid is used as a standard or reference material in various analytical techniques. Its well-defined chemical properties make it suitable for calibration and validation of analytical methods, ensuring accurate and reliable measurements .

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4S2/c1-12-18(15,16)5-2-3-6-7(4-5)17-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIAPORYSJGFDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

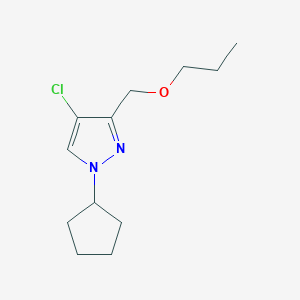

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

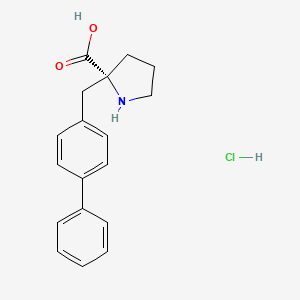

![2-[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2708948.png)

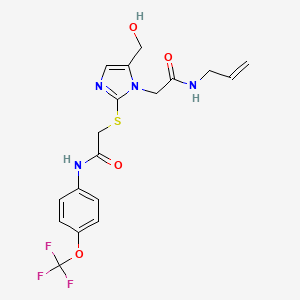

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-propan-2-ylpyrazole-3-carboxylic acid](/img/structure/B2708950.png)

![Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)benzoate](/img/structure/B2708952.png)

![2-imino-1-(2-morpholinoethyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidin-3-yl cyanide](/img/structure/B2708953.png)

![3-Chloro-4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2708954.png)

![4-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2708956.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708958.png)

![1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2708959.png)